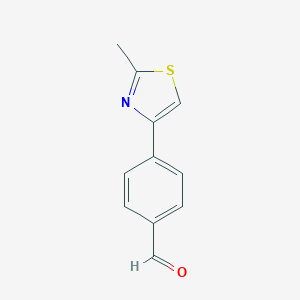

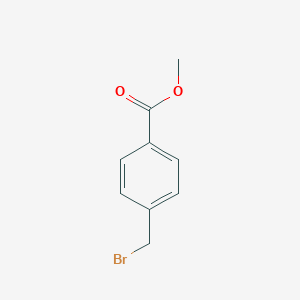

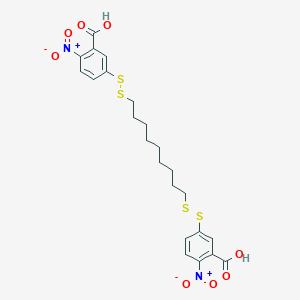

![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol

Vue d'ensemble

Description

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as TBOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mécanisme D'action

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol acts as a protecting group for hydroxyl groups by forming a stable ether linkage. This linkage prevents unwanted reactions from occurring at the hydroxyl group during organic synthesis. The ether linkage can be cleaved using acid or base, which regenerates the hydroxyl group.

Effets Biochimiques Et Physiologiques

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on living organisms, as it is primarily used in organic synthesis and not intended for biological applications.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in lab experiments is its ability to act as a protecting group for hydroxyl groups, which can be useful in organic synthesis. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that can be synthesized in high yields. However, one limitation of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is that it requires the use of excess 3-hydroxypropan-1-ol and tert-butyl chloroformate to increase the yield of the reaction.

Orientations Futures

There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research. One potential direction is to investigate its use in the synthesis of dendrimers for drug delivery and gene therapy applications. Another direction is to develop new and more efficient synthesis methods for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol could be further studied for its potential applications in organic synthesis and materials science.

Conclusion

In conclusion, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a chemical compound that has potential applications in scientific research due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can be synthesized through a simple and efficient process, and has been used in the synthesis of various organic compounds. While its biochemical and physiological effects are not extensively studied, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is a stable and easy-to-handle reagent that has advantages and limitations for lab experiments. There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research, including its use in dendrimer synthesis and development of new synthesis methods.

Applications De Recherche Scientifique

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in various scientific research studies due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a reagent in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery and gene therapy.

Propriétés

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxy]propan-2-yloxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-9(12-7-5-6-11)8-13-10(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBCJPZUEMNMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)(C)C)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274205 | |

| Record name | 3-[(1-tert-butoxypropan-2-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol | |

CAS RN |

132739-31-2 | |

| Record name | Propanol, (2-(1,1-dimethylethoxy)methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132739312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

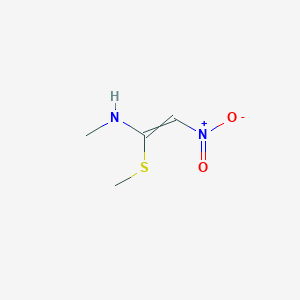

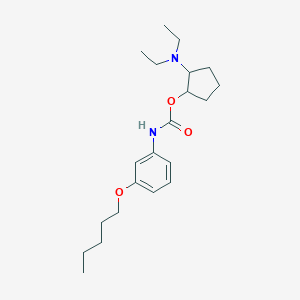

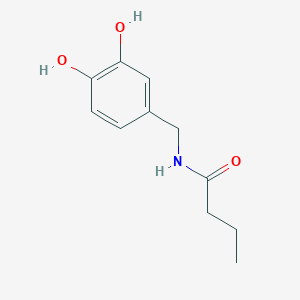

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)

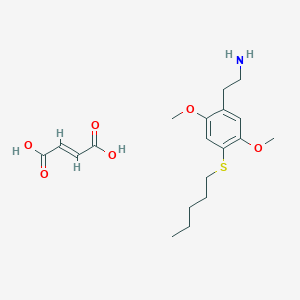

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)